6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
Description
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a halogenated dihydroindene derivative characterized by a bicyclic core with bromine and fluorine substituents. Its molecular formula is C₉H₇BrF₄, with a molar mass of 263.05 g/mol (calculated). The compound features a 2,3-dihydro-1H-indene scaffold substituted with four fluorine atoms (at positions 1,1,2,2) and a bromine atom at position 4.
Properties
CAS No. |
922141-62-6 |
|---|---|
Molecular Formula |
C9H5BrF4 |
Molecular Weight |
269.03 g/mol |
IUPAC Name |
5-bromo-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5BrF4/c10-6-2-1-5-4-8(11,12)9(13,14)7(5)3-6/h1-3H,4H2 |
InChI Key |
PXPNSJNVKZJPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(C1(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the bromination and fluorination of indene derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the indene ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control systems to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products
The major products formed from these reactions include various substituted indene derivatives, ketones, carboxylic acids, and hydrogenated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets, leading to various chemical transformations. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Substituent Variations: Bromo-Fluoro vs. Methyl-Fluoro Derivatives
Compound 1 : 6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene (C₁₁H₁₃Br)
- Key differences : Replaces fluorine atoms with methyl groups at positions 1 and 1.
- Properties : Lower molar mass (225.12 g/mol) and reduced electronegativity due to methyl substituents. Methyl groups increase steric bulk but decrease polarity compared to fluorine .
Compound 2 : 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (C₉H₆BrFO)
- Key differences : Contains a ketone group at position 1 and fewer fluorine atoms.
- Properties : The ketone introduces hydrogen-bonding capacity, enhancing solubility but reducing lipophilicity (logP ≈ 2.1 predicted). Bromo and fluoro substituents at adjacent positions may induce electronic effects favoring electrophilic substitution .
Fluorination Degree: Tetrafluoro vs. Difluoro Derivatives
Compound 3 : 6-Bromo-1,1-difluoro-2,3-dihydro-1H-indene (C₉H₇BrF₂)
- Key differences : Two fewer fluorine atoms (positions 2,2).
- Properties : Lower molar mass (229.06 g/mol) and reduced electron-withdrawing effects. Predicted logP decreases from ~3.5 (tetrafluoro) to ~2.8, improving aqueous solubility .
- Synthesis: Prepared via gem-difluorination of indanone precursors using bromine fluoride (BrF) .
Core Modifications: Dihydroindene vs. Benzofuran/Indole Hybrids
Compound 4 : 7-Linked 2,3-dihydrobenzofuran derivatives (e.g., compounds 14–31 from )
- Key differences : Replaces the dihydroindene core with a dihydrobenzofuran ring.
- Properties : Increased polarity due to oxygen heteroatoms, with logP values ~1.5–2.4. These compounds exhibit antitubercular activity (MIC ≈ 0.1–1.0 µg/mL against M. tuberculosis), comparable to bedaquiline .
Compound 5 : Tubulin inhibitors with 4,5,6-trimethoxy-2,3-dihydro-1H-indene core (e.g., compound 12q from )
Natural Product Analogs: Diaporindenes and Indidene Derivatives
Compound 6 : Diaporindene A (natural product from Diaporthe sp.)
- Key differences : Contains a 1,4-benzodioxan moiety fused to the dihydroindene core.
- Properties: Exhibits anti-inflammatory activity (IC₅₀ = 4.2 µM for NO inhibition) due to the benzodioxan group’s redox activity. Synthetic halogenated analogs lack this moiety but may show higher metabolic stability .
Compound 7 : Indidene B (from Streblus indicus)
- Key differences : Epimeric 2,3-dihydro-1H-indene derivatives with hydroxyl groups.
- Properties : Demonstrates cytotoxicity (IC₅₀ = 2.2–7.2 µM against A549/MCF-7 cells). Bromo-fluoro substitution in synthetic analogs could mimic this activity but requires empirical validation .
Key Research Findings
- Lipophilicity : Tetrafluoro substitution increases logP, enhancing membrane permeability but risking poor solubility. Difluoro or methoxy analogs balance lipophilicity and solubility .
- Synthetic Accessibility : Fluorination via BrF is efficient for difluoro derivatives, but tetrafluoro synthesis may require harsher conditions (e.g., SF₄ or electrochemical methods) .
Biological Activity
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a fluorinated compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.
6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is characterized by the presence of bromine and fluorine atoms which significantly influence its reactivity and biological interactions. The molecular formula is , and its structure can be depicted as follows:
Pharmacological Effects
Research indicates that 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature.
- Anticancer Potential : There is emerging evidence suggesting that 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene may inhibit the proliferation of cancer cells. In vitro studies demonstrated that it induces apoptosis in specific cancer cell lines by activating caspase pathways.
- Neuroprotective Effects : Investigations into its neuroprotective properties indicate potential benefits in treating neurodegenerative diseases. The compound appears to mitigate oxidative stress in neuronal cells.
The biological activity of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, leading to altered signaling pathways associated with cell survival and death.
- Enzyme Inhibition : It has been noted that 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies
A few notable case studies illustrate the biological effects of 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B | Reported significant reduction in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM after 48 hours of exposure. |
| Study C | Showed neuroprotective effects in a rat model of Parkinson's disease with reduced dopaminergic neuron loss compared to control groups. |
Applications in Medicinal Chemistry
Given its diverse biological activities, 6-Bromo-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is being explored for multiple applications:
- Drug Development : Its unique structure makes it a promising candidate for developing new therapeutic agents targeting infections or cancers.
- Chemical Probes : Researchers are utilizing this compound as a chemical probe to study specific biological pathways and mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
